molecular formula C22H16N4 B8197782 1,1,2,2-Tetra(pyridin-4-yl)ethene

1,1,2,2-Tetra(pyridin-4-yl)ethene

Cat. No.: B8197782
M. Wt: 336.4 g/mol
InChI Key: ZTIDKYAFTJKSNT-UHFFFAOYSA-N
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Description

1,1,2,2-Tetra(pyridin-4-yl)ethene, also known as TEPE, is an organic compound that serves as a crucial building block or linker in the synthesis of novel metal-organic frameworks (MOFs). These crystalline porous materials are at the forefront of materials science due to their tunable pore environments and high surface areas. A primary and cutting-edge application of TEPE is in the construction of MOFs for highly selective gas separation and purification processes. Recent research demonstrates its use in developing an anion-pillared MOF, specifically designed for the challenging one-step purification of ethylene (C₂H₄) from ternary gas mixtures containing acetylene (C₂H₂) and carbon dioxide (CO₂) . In this context, the TEPE linker, in conjunction with specific anions, helps create a compatible alignment of electro-fields within the MOF's pores. This unique structure facilitates the recognition and simultaneous capture of both C₂H₂ and CO₂ molecules, enabling the efficient production of polymer-grade ethylene through a single, streamlined process . This makes TEPE-based MOFs a promising, energy-efficient alternative to traditional industrial separation methods. Chemical Identifiers: • CAS Number: 2040295-11-0 • Molecular Formula: C₂₂H₁₆N₄ • Molecular Weight: 336.39 g/mol Physical Description: The compound is typically supplied as a white to off-white powder . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnosis, therapeutic use, or consumption.

Properties

IUPAC Name

4-(1,2,2-tripyridin-4-ylethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIDKYAFTJKSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Promoted Homocoupling of Pyridinyl Halides

A widely cited method involves the homocoupling of 4-pyridinyl halides under basic conditions. In a representative procedure, 1-bromo-4-(pyridin-4-yl)benzene undergoes dehydrohalogenation using copper acetate (Cu(OAc)₂) and potassium tert-butoxide (t-BuOK) in anhydrous toluene. The reaction is conducted at 70°C under nitrogen for 12 hours, achieving a 74% yield after silica gel chromatography (eluent: dichloromethane/petroleum ether). Critical parameters include:

  • Stoichiometry : 2.5 equivalents of Cu(OAc)₂ and t-BuOK relative to the aryl halide.

  • Solvent System : Toluene ensures solubility of aromatic intermediates while minimizing side reactions.

  • Workup : Sequential washing with brine and ethyl acetate removes copper residues, followed by column chromatography to isolate the tetrahedral product.

This method’s scalability is demonstrated in a 5.0 mmol-scale synthesis, yielding 8.72 g of TPE with consistent purity (Rf = 0.2).

Optimization of Ligand Systems

Incorporating triphenylphosphine (PPh₃) as a ligand enhances reaction efficiency by stabilizing copper intermediates. A modified protocol uses 4 mol% PPh₃ with Na₂CO₃(aq) as a base in a toluene/water biphasic system. This variation reduces reaction time to 6 hours while maintaining yields above 70%. The role of PPh₃ in preventing copper aggregation is corroborated by NMR studies of reaction intermediates.

Purification and Characterization

Chromatographic Techniques

TPE’s high polarity necessitates specialized purification protocols:

Purification Step Conditions Outcome
Silica Gel ChromatographyDichloromethane/petroleum ether (1:1.5)Rf = 0.19; >95% purity
RecrystallizationEthyl acetate/hexane (3:1)Needle-like crystals

Spectroscopic Validation

  • ¹H NMR : Characteristic singlets at δ 4.15 ppm (methylene protons) and aromatic multiplets between δ 7.30–8.15 ppm.

  • X-ray Diffraction : Confirms the E-configuration of the ethene core with pyridyl groups in a tetrahedral arrangement.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Time (h) Cost (Relative)
Cu-Mediated HomocouplingCu(OAc)₂7412Low
Pd-Catalyzed CouplingPd(PPh₃)₄N/A18High

Copper-based methods dominate industrial applications due to cost-effectiveness and scalability, whereas palladium routes are reserved for specialized syntheses requiring precise stereochemical control .

Scientific Research Applications

Materials Science

Coordination Chemistry
1,1,2,2-Tetra(pyridin-4-yl)ethene serves as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their electronic and magnetic properties. These complexes can lead to the development of novel materials with specific functionalities.

Fluorescent Materials
This compound is utilized in the creation of fluorescent materials, which are critical for sensing and imaging applications. The ability of this compound to exhibit fluorescence makes it valuable in the development of sensors for environmental monitoring and biomedical imaging.

Biological Research

Metal Complexes and Biological Activity
Research indicates that the coordination complexes formed with this compound exhibit potential biological activities. Studies have explored its interactions with biomolecules and its possible applications in drug development. The unique properties of these complexes may lead to advancements in therapeutic agents targeting various diseases.

Case Study 1: Coordination Complexes

A study focused on the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand demonstrated the formation of stable structures that exhibit tunable porosity and functionality. These MOFs have shown promise in gas separation technologies and catalysis.

Case Study 2: Fluorescent Sensors

In another investigation, researchers developed a fluorescent sensor based on this compound for detecting heavy metal ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity towards lead ions, showcasing its application in environmental monitoring.

Comparative Data Table

Application Area Description Key Findings
Coordination ChemistryFormation of metal complexes for studying electronic propertiesStable complexes with unique magnetic properties were synthesized
Fluorescent MaterialsDevelopment of sensors for environmental monitoringHigh sensitivity towards heavy metals was achieved
Biological ResearchInvestigation of interactions with biomoleculesPotential therapeutic applications were identified

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetra(pyridin-4-yl)ethene primarily involves its role as a ligand in coordination chemistry. The pyridine rings coordinate with metal ions, forming stable complexes. These complexes exhibit unique electronic and magnetic properties due to the interaction between the metal center and the ligand . The compound’s ability to undergo valence tautomerism and energy transfer processes further contributes to its functionality in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, coordination behavior, and applications of TPE and related compounds:

Compound Name (Abbreviation) Structure Coordination Sites Key Properties Applications References
1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE) Four pyridyl groups directly attached to ethene Tetradentate Spin crossover (SCO), guest-responsive SCSC transformations Magnetic frameworks, gas separation
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene (TPPE) Pyridyl-phenyl substituents on ethene Tetradentate Aggregation-induced emission (AIE), high quantum yield (90.7%), ultra-microporosity White-light OLEDs, luminescent MOFs, biosensing
4,4′-Bipyridine (BPY) Two pyridyl groups linked by single bond Bidentate High thermal stability, simple coordination MOF linkers (e.g., IRMOFs)
1,2-Bis(4-pyridyl)ethylene (BPE) Ethylene bridge between pyridyl groups Bidentate Conformational flexibility Flexible MOFs, catalysis
4,4′-Azopyridine (AZBPY) Azo group between pyridyls Bidentate Photo/redox activity Stimuli-responsive materials
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene (TEPE) Ethynyl-phenyl substituents Tetradentate (via ethynyl π-bonds) Rigidity, extended π-conjugation COF ligands, chemical sensors

Key Differentiators

  • TPE vs. TPPE: Structure: TPE lacks phenyl spacers between the ethene core and pyridyl groups, resulting in a smaller molecular footprint. TPPE’s phenyl groups enhance steric hindrance and π-conjugation, critical for AIE and luminescence . Applications: TPE excels in SCO and gas separation due to structural adaptability , while TPPE’s AIE properties make it ideal for high-efficiency OLEDs and biosensors .
  • TPE vs. BPY/BPE :

    • Coordination : BPY and BPE are bidentate, limiting their connectivity to 1D/2D frameworks. TPE’s tetradentate nature enables 2D/3D architectures with higher porosity .
    • Functionality : BPY lacks the electronic diversity of TPE’s conjugated ethene core, reducing its utility in SCO or luminescence .
  • TPE vs. TEPE :

    • Substituents : TEPE’s ethynyl groups enhance rigidity and π-electron delocalization, favoring applications in covalent organic frameworks (COFs) . TPE’s pyridyl groups prioritize metal coordination over covalent bonding.

Performance Metrics

Property TPE TPPE BPY TEPE
Quantum Yield N/A 90.7% N/A N/A
Surface Area (MOF/CAM) Moderate 234.02 m²/g ~1000–3000 m²/g 180–300 m²/g
Thermal Stability High Very High High Moderate
Luminescence Lifetime N/A Microsecond N/A Nanosecond

Biological Activity

1,1,2,2-Tetra(pyridin-4-yl)ethene (TPE) is a compound that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article provides an overview of the biological activity of TPE, including its mechanisms of action, applications in drug development, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of TPE is largely attributed to its ability to act as a ligand in coordination chemistry. It has been shown to interact with various metal ions, forming complexes that exhibit enhanced biological properties. Some key mechanisms include:

  • Inhibition of Kinases : TPE derivatives have been studied for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes including metabolism and cell differentiation. This inhibition has potential therapeutic implications for conditions such as Alzheimer's disease and type II diabetes.
  • Neuroprotective Effects : Research indicates that TPE and its derivatives may play a role in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Compounds based on the TPE scaffold have been developed to inhibit alpha-synuclein aggregation, which is a hallmark of Parkinson's pathology.

1. Inhibition of GSK-3

A study explored the synthesis of a compound derived from TPE that selectively inhibits GSK-3 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The compound demonstrated significant inhibition in vitro, suggesting a pathway for developing targeted therapies for metabolic disorders.

2. Neuroprotection in Parkinson's Disease

In another study focusing on neuroprotective agents, researchers evaluated the efficacy of TPE-derived compounds against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia in animal models. The results indicated that these compounds could effectively modulate levels of Parkinson’s disease markers and improve motor function.

Data Summary

The following table summarizes some key findings related to the biological activity of TPE:

Activity Target Outcome Reference
GSK-3 InhibitionGlycogen synthase kinase 3Significant inhibition observed
NeuroprotectionAlpha-synuclein aggregationImproved motor function in animal models
Coordination with Metal IonsVarious metal ionsFormation of complexes with enhanced activity

Q & A

Q. What are the recommended methods for synthesizing TPTPE, and how can reaction conditions be optimized?

TPTPE synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, due to its tetraaryl ethylene backbone. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-aryl bond formation .
  • Solvent optimization : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres to prevent side reactions .
  • Purification : Column chromatography followed by recrystallization in ethanol/water mixtures yields >97% purity. Monitor purity via HPLC and qNMR .

Q. How should TPTPE be characterized to confirm structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify pyridyl and ethylene proton environments (e.g., ethylene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 640.77 (C₄₆H₃₂N₄) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (C: 86.22%, H: 4.97%, N: 8.81%) .

Q. What safety protocols are critical when handling TPTPE?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Emergency response : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can TPTPE’s photophysical properties be systematically investigated for optoelectronic applications?

  • UV-Vis/fluorescence spectroscopy : Analyze absorption/emission spectra in solvents of varying polarity. TPTPE exhibits aggregation-induced emission (AIE) due to restricted intramolecular rotation in solid state .
  • Quantum yield calculation : Compare emission intensity to standard references (e.g., quinine sulfate) in degassed solutions .
  • Time-resolved spectroscopy : Use transient absorption to study excited-state dynamics and charge-transfer behavior .

Q. What strategies resolve contradictions in TPTPE’s surface adsorption behavior?

Conflicting data on adsorption kinetics may arise from surface heterogeneity or solvent effects. Mitigate by:

  • Controlled environment studies : Use quartz crystal microbalance (QCM) measurements under inert conditions to isolate solvent interactions .
  • Surface functionalization : Modify substrates (e.g., SiO₂ or Au) with self-assembled monolayers to standardize adsorption sites .
  • Computational modeling : Density functional theory (DFT) simulations predict binding energies and orientation on surfaces .

Q. How can TPTPE’s coordination chemistry be leveraged for metal-organic frameworks (MOFs)?

  • Ligand design : TPTPE’s four pyridyl groups act as nodes for transition metals (e.g., Zn²⁺, Cu²⁺). Optimize metal-ligand ratios (1:1 or 1:2) via titration monitored by UV-Vis .
  • Crystallization conditions : Slow diffusion of diethyl ether into DMF solutions yields single crystals for X-ray diffraction .
  • Porosity analysis : Use BET surface area measurements to assess MOF stability and gas adsorption capacity .

Q. What advanced techniques validate TPTPE’s purity when discrepancies arise between HPLC and qNMR results?

  • Cross-validation : Combine HPLC (using C18 columns, acetonitrile/water mobile phase) with ¹H-qNMR (referenced to TMS) .
  • Mass spectrometry imaging (MSI) : Localize impurities at ppm levels .
  • Thermogravimetric analysis (TGA) : Detect non-volatile impurities via residue mass after pyrolysis .

Methodological Notes

  • References : Prioritize peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook ). Avoid non-academic sources like BenchChem .
  • Data reproducibility : Replicate experiments ≥3 times and report standard deviations. For surface studies, include AFM/TEM imaging to correlate molecular behavior with macroscopic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2,2-Tetra(pyridin-4-yl)ethene
Reactant of Route 2
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1,1,2,2-Tetra(pyridin-4-yl)ethene

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